molecular formula C9H12N2 B156713 (R)-2-(Pyrrolidin-2-yl)pyridine CAS No. 130464-05-0

(R)-2-(Pyrrolidin-2-yl)pyridine

Cat. No. B156713
CAS RN: 130464-05-0
M. Wt: 148.2 g/mol
InChI Key: NDCZQFDBSPOUDF-SECBINFHSA-N
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Description

(R)-2-(Pyrrolidin-2-yl)pyridine, also known as (R)-P2P, is a chiral pyridine compound with a wide range of applications in the field of organic chemistry. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, (R)-P2P has been used in the synthesis of a variety of complex molecules, including those found in natural products. Furthermore, (R)-P2P has been found to have interesting biological properties, such as being an agonist of the 5-HT2A serotonin receptor. This makes it of interest for further research in the field of pharmacology.

Scientific Research Applications

Complex Formation with Copper(II) Ion

(R)-2-(Pyrrolidin-2-yl)pyridine and its derivatives have been utilized in the formation of stable Cu2+ complexes. A study by Bernauer and Gretillat (1989) explored the synthesis and resolution of 2,6-bis(pyrrolidin-2-yl)pyridine isomers, finding that these ligands form very stable complexes with copper(II) ion, with similar behavior observed in both meso and racemic forms for their binary or ternary mixed-ligand complexes with amino acids like alanine and proline (Bernauer & Gretillat, 1989).

Synthesis of Pyrrolidines

Pyrrolidines, which include this compound derivatives, are important in various applications, notably in medicine and industry. A 2022 study by Żmigrodzka et al. detailed the synthesis of pyrrolidines via [3+2] cycloaddition, emphasizing their potential in creating substances like dyes or agrochemicals (Żmigrodzka et al., 2022).

Asymmetric Synthesis in Medicinal Chemistry

The asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines, related to this compound, has been reported, highlighting its importance in the development of pharmaceuticals. Harrison and O'Brien (2001) demonstrated the sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine, a key step in the synthesis process (Harrison & O'Brien, 2001).

Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes

In a study by Cabort et al. (2002), the reaction of 2,6-bis(pyrrolidin-2-yl)pyridine (LH4) with RuCl3·3H2O in methanol/water mixtures resulted in the formation of octahedral complexes. This highlighted the ligand's role in the dehydrogenation process, integral to the synthesis of ruthenium trinitrogen complexes (Cabort et al., 2002).

Application in Catalysis and Material Science

The derivatives of pyrrolidin-2-yl)pyridine have been explored in the field of catalysis and material science. Halcrow (2005) reviewed the synthesis and complex chemistry of such derivatives, discussing their application in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Safety and Hazards

The compound is corrosive and has a hazard statement of H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZQFDBSPOUDF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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